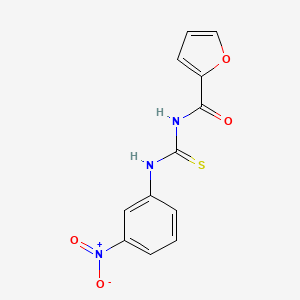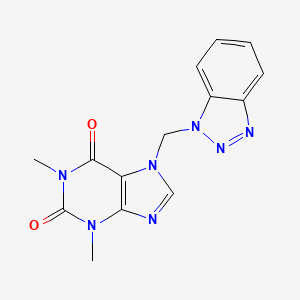![molecular formula C28H29N3O3 B10873769 2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide](/img/structure/B10873769.png)
2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide is a complex organic compound that features a dibenzo[b,e][1,4]diazepine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide involves multiple steps, typically starting with the preparation of the dibenzo[b,e][1,4]diazepine core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the development of greener synthetic methods, such as the use of catalytic processes and renewable solvents, would be important considerations for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the diazepine core can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide is not fully understood, but it is believed to interact with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Diazepines: Compounds with similar core structures but different substituents.
Furan Derivatives: Compounds containing the furan ring, which may have different functional groups attached.
Phenylacetamides: Compounds with the phenylacetamide moiety but different core structures.
Uniqueness
The uniqueness of 2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C28H29N3O3 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
2-[9,9-dimethyl-6-(5-methylfuran-2-yl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C28H29N3O3/c1-18-13-14-24(34-18)27-26-21(15-28(2,3)16-23(26)32)30-20-11-7-8-12-22(20)31(27)17-25(33)29-19-9-5-4-6-10-19/h4-14,27,30H,15-17H2,1-3H3,(H,29,33) |
Clave InChI |
LFLAOLCGXZALPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2CC(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10873692.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873704.png)
![(2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10873705.png)
![3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10873706.png)
![[9-(Tert-butyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B10873709.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10873715.png)

![(4Z)-2-(furan-2-yl)-4-{[(4-methylphenyl)amino]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B10873728.png)
![5-chloro-3-(4-chlorophenyl)-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10873730.png)
![8-(2,4-dichlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B10873734.png)

![N-(4-acetylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10873736.png)
![(4E)-4-{[(2-chlorobenzyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873738.png)
![7-[(4-Methylphenyl)sulfonyl]quinoline-5,8-diol](/img/structure/B10873742.png)
